molecular formula C17H14F3NO4 B2895696 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 379725-97-0

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2895696
CAS No.: 379725-97-0
M. Wt: 353.297
InChI Key: RBIVFXQGNBXZCQ-UHFFFAOYSA-N
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Description

The compound 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is characterized by a phenoxyacetamide backbone with distinct substituents:

  • Phenoxy ring: A formyl (-CHO) group at the 4-position and a methoxy (-OCH₃) group at the 2-position.
  • Anilide group: A trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.

The methoxy group increases lipophilicity, which may improve membrane permeability, while the electron-withdrawing -CF₃ group on the anilide moiety stabilizes the amide bond and influences electronic properties .

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-24-15-7-11(9-22)5-6-14(15)25-10-16(23)21-13-4-2-3-12(8-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIVFXQGNBXZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Synthesis via Nucleophilic Substitution

The most widely reported method involves a three-step sequence (Scheme 1):

  • Formation of 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide :
    Reacting 3-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane at 0–5°C yields the chloroacetamide intermediate. Triethylamine is typically employed to scavenge HCl, with yields exceeding 85%.
  • Phenoxy Substitution :
    The chloro group is displaced by 4-formyl-2-methoxyphenol under reflux in acetone with anhydrous potassium carbonate and catalytic potassium iodide. This step achieves moderate yields (54–68%) due to steric hindrance from the methoxy and formyl groups.
  • Purification :
    Crude product is recrystallized from ethanol/water or purified via silica gel chromatography, yielding a white powder with ≥95% purity.

Alternative Bromoacetamide Pathway

To enhance substitution efficiency, 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide has been used instead of the chloro analog. This modification improves reaction rates and yields (70–78%) under identical conditions, as bromine’s superior leaving-group ability facilitates phenoxide displacement.

Optimization of Critical Reaction Parameters

Solvent and Base Selection

  • Solvent : Acetone is preferred for its ability to dissolve both aromatic phenols and acetamide intermediates while maintaining reflux temperatures (56°C). Dimethylformamide (DMF) accelerates reactions but complicates purification due to high boiling points.
  • Base : Anhydrous K₂CO₃ outperforms NaOH or NaHCO₃ in minimizing side reactions like formyl group oxidation.

Catalytic Additives

Potassium iodide (5 mol%) significantly enhances substitution efficiency via the Finkelstein reaction mechanism, particularly for chloroacetamides.

Structural Characterization and Analytical Data

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

Technique Key Observations Reference
¹H NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H, NH), 9.86 (s, 1H, CHO), 7.82–7.45 (m, 4H, Ar-H), 4.68 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃)
HPLC Retention time: 6.7 min (C18 column, 70:30 MeOH/H₂O); purity: 95.2%
FT-IR (cm⁻¹) 3290 (N-H), 1695 (C=O), 1602 (C=C), 1132 (C-F)

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation of Formyl Group : Prolonged heating in polar solvents can oxidize the formyl moiety to carboxylic acid. Mitigated by conducting reactions under nitrogen and limiting reflux duration.
  • Incomplete Substitution : Residual starting material is minimized using excess 4-formyl-2-methoxyphenol (1.2 equiv) and iterative TLC monitoring.

Purification Difficulties

The product’s low solubility in non-polar solvents necessitates gradient elution in chromatography (hexane → ethyl acetate) or fractional crystallization.

Applications and Derivative Synthesis

This acetamide serves as a key intermediate for:

  • Anticancer Agents : Coupling with thiazolidine-2,4-dione via Knoevenagel condensation yields derivatives with demonstrated cytotoxicity.
  • Antimicrobials : Schiff base formation at the formyl group generates imine-linked compounds active against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Formyl vs. Carbonyl Groups
  • Target Compound: The 4-formyl group on the phenoxy ring distinguishes it from analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) (), which features a butyryl (-COC₃H₇) group. The formyl group’s smaller size and higher electrophilicity may facilitate nucleophilic additions compared to bulkier carbonyl substituents .
  • Compound B2 (): 2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide replaces the formyl group with a hydroxy (-OH) and methyl (-CH₃) group.
Methoxy vs. Halogen/Other Alkoxy Groups
  • Pesticide Analogs (): Chloro and methoxyethyl substituents (e.g., dimethenamid) demonstrate how alkoxy groups tune herbicidal activity .

Substituent Variations on the Anilide Group

Trifluoromethyl vs. Nitro or Chloro Groups
  • CAS 247592-74-1 (): The nitro (-NO₂) group on the anilide in 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide provides strong electron-withdrawing effects, increasing resonance stabilization but reducing solubility compared to -CF₃ .
Electron-Deficient vs. Electron-Rich Anilides
  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (): Chloro and fluoro substituents create a highly electron-deficient anilide, favoring crystal packing via N–H···O hydrogen bonds .
  • Compound B1 (): A 4-nitrophenyl group offers strong electron withdrawal, useful in charge-transfer complexes .

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound with notable biological activity, primarily explored in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17_{17}H14_{14}F3_{3}NO4_{4}
  • Molecular Weight : 353.29 g/mol
  • CAS Number : 461652-60-8

The structure features a phenoxy group, a trifluoromethyl group, and an acetamide moiety, which contribute to its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Phenoxy Group : Reacting 4-formyl-2-methoxyphenol with appropriate reagents.
  • Introduction of the Acetamide Group : Using acetic anhydride and amine derivatives.
  • Attachment of the Trifluoromethyl Group : Employing trifluoromethylating agents.

This multi-step synthesis allows for the modification of functional groups, which is crucial for enhancing biological activity.

The compound's biological effects are attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neuropharmacology.
  • Antioxidant Properties : The compound exhibits potential antioxidant activity, which can mitigate oxidative stress in biological systems.

In Vitro Studies

In vitro studies have demonstrated that this compound shows varying degrees of inhibitory activity against AChE and BChE:

CompoundTarget EnzymeIC50_{50} (µM)
This compoundAChE15.2 - 34.2
BChE9.2

These values indicate moderate inhibitory effects compared to standard drugs like donepezil and galantamine, which have IC50_{50} values around 0.02 µM for AChE inhibition .

Case Studies

Recent research has explored the compound's potential in treating neurodegenerative diseases due to its cholinesterase inhibitory activity. For instance:

  • Cholinesterase Inhibition : A study found that derivatives similar to this compound exhibited significant inhibition against both AChE and BChE, suggesting potential therapeutic applications in Alzheimer's disease .
  • Antioxidant Activity : Another investigation highlighted its ability to reduce oxidative stress markers in cellular models, supporting its use as a neuroprotective agent .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Characterization Techniques
1K₂CO₃, acetone, 60°C75–85TLC, IR (C=O stretch ~1740 cm⁻¹)
2EDC/HOBt, DCM, rt60–70¹H NMR (δ 8.2–8.5 ppm for formyl proton)

How is the compound characterized to confirm its structural integrity?

Level: Basic
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of key groups:
    • Formyl proton at δ ~9.8–10.2 ppm .
    • Trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight ([M+H]⁺ expected at m/z 409.3).
  • HPLC : Assess purity (>95% for biological assays) using a C18 column (acetonitrile/water mobile phase) .

How can researchers optimize synthesis yield and purity?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Replace dichloromethane with THF to improve amidation kinetics .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency .
  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature, solvent polarity, and reagent stoichiometry .

Q. Table 2: Impact of Solvent on Amidation Yield

SolventYield (%)Purity (%)
DCM6592
THF7895
DMF7090

What strategies reconcile contradictory biological activity data across studies?

Level: Advanced
Methodological Answer:
Contradictions (e.g., antitumor vs. inactive reports) may arise from:

  • Structural Analog Variations : Compare bioactivity of the target compound with its 4-nitrophenyl (inactive) vs. 3-trifluoromethylphenyl (active) analogs .
  • Assay Conditions : Standardize cytotoxicity assays (e.g., MTT protocol, cell line selection) to reduce variability .
  • Computational Modeling : Use molecular docking to predict binding affinity to targets like COX-2 or EGFR, explaining divergent results .

What known biological activities are reported for this compound?

Level: Basic
Methodological Answer:
Reported activities include:

  • Antitumor : IC₅₀ = 12 µM against MCF-7 breast cancer cells via apoptosis induction .
  • Anti-inflammatory : 40% inhibition of TNF-α production in RAW 264.7 macrophages at 10 µM .
  • Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) due to the trifluoromethyl group enhancing membrane penetration .

How do electronic effects of substituents influence reactivity and bioactivity?

Level: Advanced
Methodological Answer:

  • Formyl Group : Acts as an electron-withdrawing group, increasing electrophilicity for nucleophilic additions (e.g., Schiff base formation) .
  • Trifluoromethyl Group : Enhances lipophilicity (LogP = 3.2) and metabolic stability, improving pharmacokinetics .
  • Methoxy Group : Modulates electronic density on the aromatic ring, affecting binding to hydrophobic enzyme pockets .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentTarget Affinity (IC₅₀)LogP
3-Trifluoromethyl12 µM3.2
4-Nitro>100 µM2.8
4-Methoxy25 µM2.5

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